molecular formula C31H27N5O2S B3013668 N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide CAS No. 393873-84-2

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide

Cat. No. B3013668
CAS RN: 393873-84-2
M. Wt: 533.65
InChI Key: ASWVOKXNGSYJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a 3,4-dihydroquinolin-1(2H)-one, a 1,2,4-triazole, and a naphthamide .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures, such as 3,4-dihydroquinolin-1(2H)-one derivatives, have been synthesized using the Castagnoli–Cushman reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The 3,4-dihydroquinolin-1(2H)-one and 1,2,4-triazole groups would likely contribute to the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the 3,4-dihydroquinolin-1(2H)-one and 1,2,4-triazole groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of multiple functional groups .

Scientific Research Applications

Anticancer Applications

Compounds with structural features similar to the mentioned chemical have been explored for their anticancer properties. For instance, thioaryl naphthylmethanone oxime ether analogs, exhibiting potent cytotoxicity towards various cancer cells, represent a promising direction. These compounds, including 4-(methylthio)phenyl)(naphthalen-1-yl)methanone O-2-(diethylamino)ethyl oxime (MND), have been shown to induce apoptosis, inhibit migration and invasion, and demonstrate potent tumor regression in mouse xenograft models, without directly inhibiting epidermal growth factor receptor or other related receptor tyrosine kinases (Chakravarti et al., 2014). Additionally, novel 5-Methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives have shown significant antiproliferative activities against human prostate cancer and epidermoid carcinoma cancer lines, suggesting the potential of structurally similar compounds in cancer therapy (Liu et al., 2009).

Antibacterial Applications

The exploration of quinoline and naphthalene derivatives as antibacterial agents underscores the potential of structurally related compounds in combating bacterial infections. For example, a study on fluoroquinolones with novel N-1 substituents of naphthyridones and quinolones highlighted compounds with extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, offering a significant advancement over existing treatments (Kuramoto et al., 2003). This research indicates that modifications in the chemical structure can lead to enhanced antibacterial efficacy, suggesting similar potential for the compound .

properties

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N5O2S/c37-29(35-19-9-13-23-11-5-7-18-27(23)35)21-39-31-34-33-28(36(31)24-14-2-1-3-15-24)20-32-30(38)26-17-8-12-22-10-4-6-16-25(22)26/h1-8,10-12,14-18H,9,13,19-21H2,(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWVOKXNGSYJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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